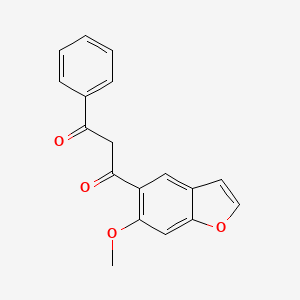
5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride
Übersicht
Beschreibung
5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride, also known as 5-chloro-2-benzopyrylium chloride (5-CBPCl), is a novel heterocyclic aromatic compound with potential applications in the fields of medicine, biochemistry, and materials science. 5-CBPCl is a colorless solid that can be obtained through a two-step synthetic process involving the reaction of 4-hydroxyphenylacetic acid with benzaldehyde, followed by chlorination of the resulting benzopyrylium intermediate. This compound has been studied extensively in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
5-CBPCl has been studied extensively in recent years due to its unique properties and potential applications. It has been used in a number of scientific research applications, including as a ligand for metal complexes, as a fluorescent probe for the detection of various biomolecules, and as a photosensitizer in photodynamic therapy. It has also been used in the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-CBPCl is not fully understood. However, it is believed to involve the formation of a charge-transfer complex between the compound and the target molecule, which then undergoes a reaction to form a new product. This reaction is believed to be facilitated by the presence of the electron-withdrawing chlorine atom, which increases the electron-acceptor character of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CBPCl are not yet fully understood. However, it has been shown to have a number of potential therapeutic effects, including antifungal, antibacterial, and anti-inflammatory activities. It has also been shown to possess antioxidant and anti-cancer activities, as well as to have possible applications in the treatment of HIV and other viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
5-CBPCl has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also highly fluorescent, making it ideal for use as a fluorescent probe. However, it is also relatively toxic, so care must be taken when handling it in the laboratory.
Zukünftige Richtungen
The potential future directions for 5-CBPCl are numerous. It could be used as a fluorescent probe for the detection of various biomolecules, as a photosensitizer in photodynamic therapy, or as a ligand for metal complexes. It could also be used in the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its mechanism of action.
Eigenschaften
IUPAC Name |
4-(5-chlorochromenylium-2-yl)phenol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2.ClH/c16-13-2-1-3-15-12(13)8-9-14(18-15)10-4-6-11(17)7-5-10;/h1-9H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLIJCVMMPGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=[O+]2)C3=CC=C(C=C3)O)C(=C1)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704537 | |
| Record name | 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyran-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014704-22-3 | |
| Record name | 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyran-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B3318573.png)
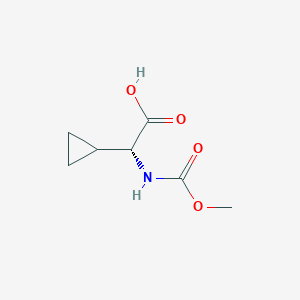
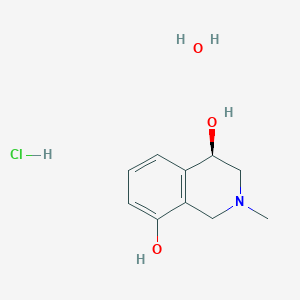
![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)
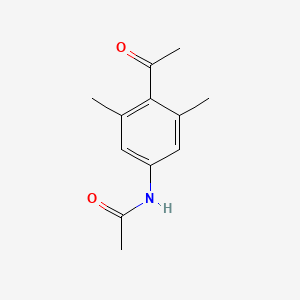

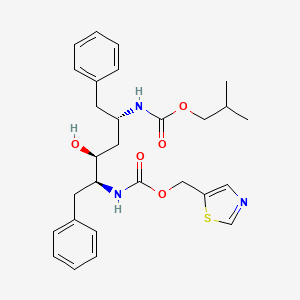

![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)


